molecular formula C13H14F2N4O B2432831 4-(Difluoromethyl)-6-(2-furyl)-2-piperazin-1-ylpyrimidine CAS No. 861438-09-7

4-(Difluoromethyl)-6-(2-furyl)-2-piperazin-1-ylpyrimidine

Cat. No. B2432831
M. Wt: 280.279
InChI Key: VSBNJPGNUSMOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Difluoromethyl)-6-(2-furyl)-2-piperazin-1-ylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The molecule also contains a furyl group, which is a five-membered ring containing an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and piperazine rings, the introduction of the furyl group, and the addition of the difluoromethyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. The pyrimidine and piperazine rings, as well as the furyl and difluoromethyl groups, could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the compound and the functional groups present .

Scientific Research Applications

1. Role in Synthesizing Heterobiaryl Ligands for 5-HT7 Receptors

A study by Strekowski et al. (2016) involved synthesizing a series of piperazin-1-yl substituted unfused heterobiaryls as ligands for 5-HT7 receptors. This class of compounds, represented by a model ligand similar to 4-(Difluoromethyl)-6-(2-furyl)-2-piperazin-1-ylpyrimidine, showed that variations in the pyrimidine core and substitutions at various positions significantly influenced the binding affinity to 5-HT7 receptors. The study highlighted the importance of the 4-(3-furyl) moiety for 5-HT7 binding affinity and suggested that these compounds could act as multi-receptor agents (Strekowski et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or studies on this compound, it’s not possible to provide detailed information on its safety and hazards .

properties

IUPAC Name

4-(difluoromethyl)-6-(furan-2-yl)-2-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O/c14-12(15)10-8-9(11-2-1-7-20-11)17-13(18-10)19-5-3-16-4-6-19/h1-2,7-8,12,16H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBNJPGNUSMOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-6-(2-furyl)-2-piperazin-1-ylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.